

# Technical Support Center: Hexachloroethane-<sup>13</sup>C NMR Analysis

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## Compound of Interest

Compound Name: Hexachloroethane-<sup>13</sup>C

Cat. No.: B1340454

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Welcome to the technical support center for troubleshooting <sup>13</sup>C NMR spectra of hexachloroethane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly unexpected peak splitting, during their experiments.

## Frequently Asked Questions (FAQs)

Q1: What should the normal <sup>13</sup>C NMR spectrum of pure hexachloroethane look like?

A1: Due to the molecular symmetry of hexachloroethane (Cl<sub>3</sub>C-CCl<sub>3</sub>), both carbon atoms are chemically and magnetically equivalent. Therefore, a standard proton-decoupled <sup>13</sup>C NMR spectrum should display a single, sharp singlet.

Q2: I am observing more than one peak in my spectrum. Is this peak splitting?

A2: While it might appear as splitting, multiple peaks in the hexachloroethane spectrum are most commonly due to the presence of impurities. True splitting from coupling to chlorine is also a possibility, though it often manifests as a broadened peak.

Q3: Why is <sup>13</sup>C-<sup>13</sup>C coupling not observed?

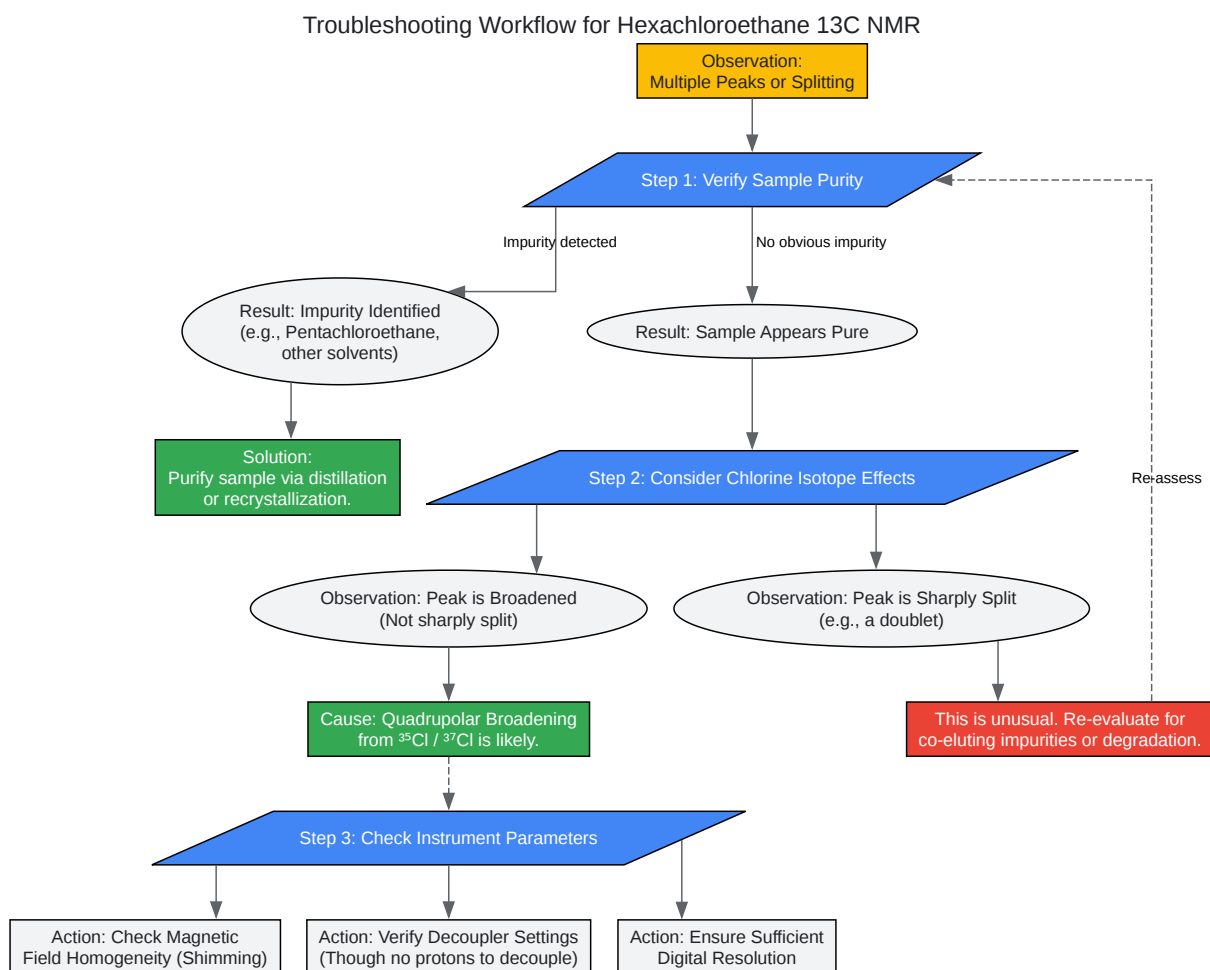
A3: The natural abundance of the <sup>13</sup>C isotope is only about 1.1%. The probability of two <sup>13</sup>C atoms being adjacent in the same molecule is extremely low (about 0.01%), making the resulting satellite peaks too weak to be detected in a standard experiment.

Q4: Can the deuterium in the NMR solvent (e.g.,  $\text{CDCl}_3$ ) cause splitting?

A4: Coupling between carbon and deuterium ( $^2\text{H}$ ) can occur. For instance, the carbon signal for  $\text{CDCl}_3$  itself appears as a triplet. However, it is highly unlikely that the solvent would cause splitting of the hexachloroethane signal itself, as there is no direct bond. Any observed triplet around 77 ppm is likely the solvent peak and not related to the sample.

## Troubleshooting Guide: Peak Splitting or Multiple Peaks

If your  $^{13}\text{C}$  NMR spectrum of hexachloroethane shows more than a single peak, follow this troubleshooting workflow to identify the cause.



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Caption: A flowchart for diagnosing the cause of unexpected signals in a **Hexachloroethane- $^{13}\text{C}$**  NMR.

## Issue 1: Presence of Impurities

This is the most frequent cause of multiple peaks. Chlorinated solvents are common contaminants.

Q: How can I identify if the extra peaks are from impurities?

A: Compare the chemical shifts of the unknown peaks with known values for common impurities. Pentachloroethane ( $\text{CHCl}_2\text{-CCl}_3$ ), a common precursor or degradation product, will show two distinct signals.

Compound	Carbon Environment	Expected Chemical Shift (ppm)
Hexachloroethane	$\text{-CCl}_3$	~97-98
Pentachloroethane	$\text{-CCl}_3$	~103
$\text{-CHCl}_2$	~75	
Tetrachloroethene	$\text{=CCl}_2$	~121
Chloroform	$\text{CHCl}_3$	~77.2 (Solvent)

Note: Chemical shifts can vary slightly based on solvent and concentration.

## Issue 2: Isotopic and Quadrupolar Effects

Q: Can the two stable isotopes of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ) cause peak splitting?

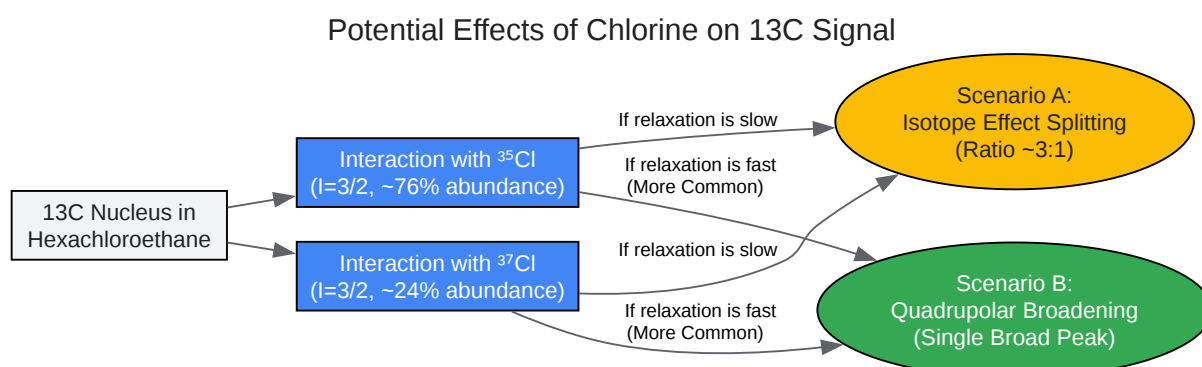
A: Yes, this is a possibility. Both  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  are NMR-active and have a nuclear spin (I) of 3/2. This makes them quadrupolar nuclei. The interaction between the carbon-13 nucleus and the chlorine nucleus can lead to two phenomena:

- **Isotope Effect:** The two isotopes can induce slightly different chemical shifts for the carbon atom they are attached to. This could theoretically result in a split peak. Given the natural abundance, you would expect a peak intensity ratio of approximately 3:1 ( $^{35}\text{Cl}$ : $^{37}\text{Cl}$ ).

- **Quadrupolar Broadening:** More commonly, the rapid relaxation of the quadrupolar chlorine nuclei causes significant broadening of the attached carbon's signal. Instead of a sharp split peak, you may observe a single broad peak.

Isotope	Natural Abundance	Nuclear Spin (I)	Electric Quadrupole Moment (Q/m <sup>2</sup> )
<sup>35</sup> Cl	75.77%	3/2	-0.08 x 10 <sup>-28</sup>
<sup>37</sup> Cl	24.23%	3/2	-0.06 x 10 <sup>-28</sup>

Data sourced from publicly available NMR tables.



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Caption: Relationship between the <sup>13</sup>C nucleus and chlorine isotopes leading to potential NMR signal effects.

## Issue 3: Instrumental Factors

Q: Could my instrument settings be the cause of peak distortion?

A: Improper instrument setup can lead to poor peak shape, which may be mistaken for splitting.

- **Poor Shimming:** An inhomogeneous magnetic field will cause peaks to be broad and distorted. Perform a shimming routine on your sample before acquisition.
- **Insufficient Digital Resolution:** If the acquisition time (AQ) is too short, the resulting free induction decay (FID) will be truncated, leading to broad lines and poor resolution. Ensure AQ is sufficient to resolve the peaks properly.

## Experimental Protocols

### Standard Protocol for $^{13}\text{C}$ NMR of Hexachloroethane

- **Sample Preparation:**
  - Accurately weigh approximately 50-100 mg of hexachloroethane.
  - Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ , Benzene- $\text{d}_6$ ) in a clean, dry 5 mm NMR tube.
  - Ensure the sample is fully dissolved. Gentle warming may be required.
- **Spectrometer Setup:**
  - Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
  - Lock onto the deuterium signal of the solvent.
  - Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- **Acquisition Parameters:**
  - Use a standard proton-decoupled  $^{13}\text{C}$  pulse program (e.g., zgpg30 or zgdc30 on Bruker instruments).
  - **Spectral Width (SW):** Set to a standard carbon range, typically 0-220 ppm.
  - **Acquisition Time (AQ):** At least 1.0-2.0 seconds to ensure good digital resolution.

- Relaxation Delay (D1): Set to 2.0-5.0 seconds. Carbons attached only to electronegative atoms can have long relaxation times.
- Pulse Angle: A 30° pulse is often a good compromise for signal intensity without requiring very long relaxation delays.
- Number of Scans (NS): Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.
- Processing:
  - Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio.
  - Fourier transform the FID.
  - Phase the spectrum correctly.
  - Reference the spectrum to the solvent peak (e.g., CDCl<sub>3</sub> at 77.16 ppm) or an internal standard like TMS (0 ppm).
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